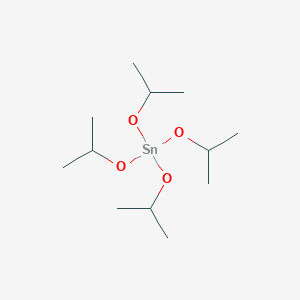
ZINN(IV)-ISOPROPOXID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin (IV) Isopropoxide, also known as Tin (IV) Propoxide, is a highly reactive and versatile organometallic compound of tin. It is a colourless liquid with a boiling point of 140°C and a melting point of -60°C. It is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones. Tin (IV) Isopropoxide is used in various fields such as in organic synthesis, as a catalyst for polymerization reactions, and in the production of pharmaceuticals. It is also used in the synthesis of organotin compounds, which are used in various applications such as in the production of plastics, in the manufacture of dyes and pigments, and in the production of semiconductors.
Wissenschaftliche Forschungsanwendungen
Synthese von Zinn(IV)-oxid-Nanopartikeln
Zinn(IV)-Isopropoxid wird als Precursor für die Herstellung von Zinn(IV)-oxid-Nanopartikeln verwendet {svg_1} {svg_2}. Diese Nanopartikel finden vielfältige Anwendung in verschiedenen Bereichen wie Elektronik, Optik und Katalyse.
Herstellung von Dünnschichten
this compound wird auch bei der Herstellung von Dünnschichten verwendet {svg_3} {svg_4}. Diese Dünnschichten werden in verschiedenen Anwendungen wie Solarzellen, Gassensoren und elektronischen Geräten eingesetzt.
3. Herstellung von Indium-Zinn-Oxid (ITO)-Schichten Indium-Zinn-Oxid (ITO)-Schichten werden aufgrund ihrer ausgezeichneten elektrischen Leitfähigkeit und optischen Transparenz in Touchscreens, Flüssigkristallbildschirmen (LCDs) und Solarzellen eingesetzt. This compound wird als Precursor bei der Herstellung dieser ITO-Schichten verwendet {svg_5} {svg_6}.
Gassensoren
Dotierte Zinn(IV)-oxid-Nanopartikel und -Dünnschichten finden Anwendung als Gassensoren {svg_7} {svg_8}. Diese Sensoren werden in verschiedenen Industrien eingesetzt, um verschiedene Gase zu detektieren.
Chemische Gasphasenabscheidung (CVD)-Verfahren
this compound wird im CVD-Verfahren (Chemical Vapor Deposition) zur Synthese von Zinn(IV)-oxid verwendet {svg_9}. Dieses Verfahren ist in der Halbleiterindustrie weit verbreitet für die Abscheidung von Dünnschichten.
Organometallisches Reagenz
this compound ist ein organometallisches Vorläufermaterial mit Anwendungen in der Dünnschichtabscheidung, der Industriechemie, der Pharmazie, der LED-Herstellung und anderen Bereichen {svg_10}.
Wirkmechanismus
Target of Action
Tin (IV) Isopropoxide primarily targets the synthesis of tin oxide nanoparticles, thin films, and indium tin oxide (ITO) films . These materials are highly desired for their electrochemical and conducting properties .
Mode of Action
Tin (IV) Isopropoxide interacts with its targets by serving as a precursor in the synthesis process. It is used to produce tin oxide nanoparticles and thin films, which are then used in the creation of ITO films . The exact interaction mechanism can vary depending on the specific synthesis process used.
Biochemical Pathways
The primary biochemical pathway affected by Tin (IV) Isopropoxide is the synthesis of tin oxide nanoparticles and thin films . These materials are then used in the creation of ITO films, which have highly desired electrochemical and conducting properties . The exact pathways can vary depending on the specific synthesis process used.
Pharmacokinetics
The compound’s properties such as its concentration in isopropanol/toluene, refractive index, boiling point, and density can influence its bioavailability in these processes .
Result of Action
The result of Tin (IV) Isopropoxide’s action is the production of tin oxide nanoparticles and thin films, which are then used in the creation of ITO films . These materials have highly desired electrochemical and conducting properties . Doped tin oxide nanoparticles and thin films are widely studied as gas sensors .
Action Environment
The action of Tin (IV) Isopropoxide can be influenced by various environmental factors. For instance, the type of reaction medium can significantly affect the structural and adsorption characteristics of the synthesized tin oxide . Additionally, safety data suggests that Tin (IV) Isopropoxide may be toxic to aquatic organisms and may cause long-term adverse effects in the environment .
Safety and Hazards
Zukünftige Richtungen
Tin (IV) Isopropoxide is an important tin precursor for the synthesis of tin oxide nanoparticles, thin films, and indium tin oxide (ITO) films, showing highly desired electrochemical and conducting properties. Doped tin oxide nanoparticles and thin films are widely studied as gas sensors . The solvothermal synthesis of SnO2 porous spheres was optimized by varying the reactants, solvents, additives, reaction temperature, and reaction time .
Biochemische Analyse
Biochemical Properties
Tin (IV) Isopropoxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, it is used as a precursor in the synthesis of tin oxide nanoparticles, which are widely studied as gas sensors .
Cellular Effects
The effects of Tin (IV) Isopropoxide on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tin (IV) Isopropoxide involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tin (IV) Isopropoxide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Tin (IV) Isopropoxide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Tin (IV) Isopropoxide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Tin (IV) Isopropoxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Tin (IV) Isopropoxide and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
tetra(propan-2-yloxy)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O.Sn/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTFOFUMSKSGRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Sn](OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the primary applications of tin(IV) isopropoxide in materials science?
A1: Tin(IV) isopropoxide serves as a versatile precursor for producing tin oxide (SnO2) thin films. These films find applications in various fields, including:
- Gas Sensors: SnO2's sensitivity to different gases makes it suitable for gas sensing applications. []
- Solar Cells: SnO2 acts as a transparent conductive oxide in solar cells. [, ]
- Transparent Electrodes: The optical transparency and electrical conductivity of SnO2 make it valuable for transparent electrodes. []
- Hysteresis-Free Planar Perovskite Solar Cells: Solution-processed SnO2 exhibits potential as an electron-transporting layer in high-efficiency solar cells with reduced hysteresis. []
Q2: How does the choice of tin precursor impact the properties of solution-processed zinc-tin oxide (ZTO) films for transistors?
A2: Research indicates that tin precursors significantly influence the characteristics of ZTO films:
- Film Morphology: Tin(II) precursors tend to produce smoother ZTO films with lower root-mean-square (RMS) roughness values than tin(IV) precursors. []
- Transistor Performance: The choice of tin precursor directly affects the field-effect mobility and on/off current ratio of ZTO-based transistors. Tin(II) chloride, in particular, has shown promising results. []
Q3: What is the molecular structure of tin(IV) isopropoxide and how does it influence its reactivity?
A: Tin(IV) isopropoxide typically exists as a dimer, [Sn(μ2-OiPr)(OiPr)(O2CR)2]2, where R can be various organic groups like methyl, phenyl, etc. [] This dimeric structure features:
- Chelating Carboxylates: The presence of carboxylate ligands further modifies the reactivity and properties of the compound. []
Q4: How can tin(IV) isopropoxide be modified for specific applications?
A4: Researchers have explored various modification strategies:
- Carboxylate Modification: Reacting tin(IV) isopropoxide with carboxylic acids introduces carboxylate ligands, influencing its reactivity and enabling the synthesis of carboxylate-modified tin-oxo clusters. []
- Photoreactive Modification: Adding alkanolamines like N-phenyldiethanolamine (PhDEA) to tin(IV) isopropoxide yields solutions suitable for photopatterning tin oxide films. []
Q5: Are there any environmental concerns associated with tin(IV) isopropoxide?
A5: While the provided research does not directly address the environmental impact of tin(IV) isopropoxide, it's crucial to consider potential concerns:
- Tin Oxide Nanoparticles: The production and disposal of tin oxide nanoparticles from precursors like tin(IV) isopropoxide require careful consideration due to potential ecotoxicological effects. []
- Responsible Waste Management: Implementing proper waste management strategies is essential to minimize the environmental impact of tin(IV) isopropoxide and its byproducts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

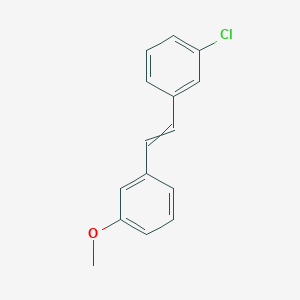

![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)

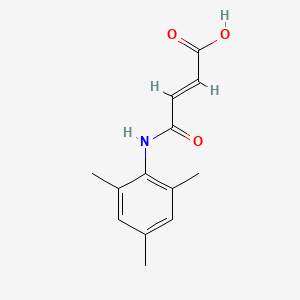
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)
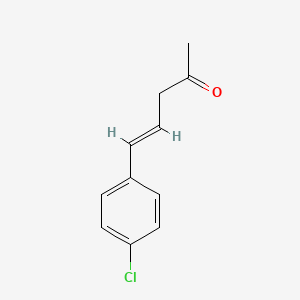
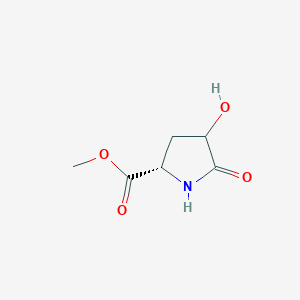
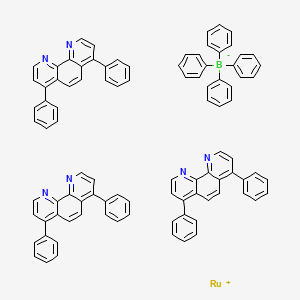
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)